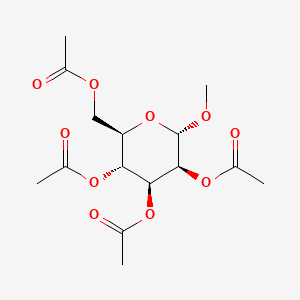
1,4-Piperazindipropansulfonsäure
Übersicht
Beschreibung
1,4-Piperazinedipropanesulfonic acid is a zwitterionic buffering agent widely used in biochemical and biological research. It is known for its ability to maintain stable pH levels in various experimental conditions, making it a valuable tool in modern biological laboratories .
Wissenschaftliche Forschungsanwendungen
1,4-Piperazinedipropanesulfonic acid is extensively used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: It is employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: It is used in diagnostic assays and pharmaceutical formulations to ensure consistent pH levels.
Wirkmechanismus
Target of Action
1,4-Piperazinedipropanesulfonic acid, also known as PIPPS, is primarily known for its role as a buffering agent in biochemical and biological research . It is a zwitterionic compound, meaning it contains both positive and negative charges, making it an effective buffer in maintaining pH levels in biological systems .
Mode of Action
The primary mode of action of 1,4-Piperazinedipropanesulfonic acid is to maintain the pH of the biological system in which it is used. As a buffering agent, it can absorb excess hydrogen or hydroxide ions, preventing significant changes in pH . This is crucial in many biological systems, as enzymes and other biochemical processes often require a specific pH range to function optimally .
Biochemical Pathways
1,4-Piperazinedipropanesulfonic acid does not directly participate in biochemical pathways. Instead, it helps maintain the optimal conditions for these pathways to occur. By buffering the pH, it ensures that enzymes and other proteins involved in these pathways can function at their best .
Pharmacokinetics
As a buffering agent, its absorption, distribution, metabolism, and excretion (adme) would largely depend on the specific biological system in which it is used .
Result of Action
The primary result of the action of 1,4-Piperazinedipropanesulfonic acid is the maintenance of a stable pH in the biological system where it is used. This stability allows for optimal functioning of enzymes and other proteins, facilitating various biochemical reactions .
Action Environment
The efficacy and stability of 1,4-Piperazinedipropanesulfonic acid as a buffering agent can be influenced by various environmental factors. For instance, temperature and ionic strength can affect its buffering capacity. It is generally stable under a wide range of conditions, making it a reliable choice for many biological research applications .
Vorbereitungsmethoden
1,4-Piperazinedipropanesulfonic acid can be synthesized through several routes. One common method involves the reaction of piperazine with 1,3-propanesultone under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as acetonitrile. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost efficiency. The use of automated reactors and continuous flow systems can enhance the production process .
Analyse Chemischer Reaktionen
1,4-Piperazinedipropanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,4-Piperazinedipropanesulfonic acid is unique among buffering agents due to its specific pKa values and zwitterionic nature. Similar compounds include:
3-(N-Morpholino)propanesulfonic acid (MOPS): Another zwitterionic buffer with different pKa values.
2-(N-Morpholino)ethanesulfonic acid (MES): A commonly used buffer in biological research with a different buffering range.
N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES): Another Good’s buffer with distinct properties
Each of these compounds has unique properties that make them suitable for specific applications, but 1,4-Piperazinedipropanesulfonic acid stands out for its versatility and effectiveness in maintaining pH stability across a broad range of conditions.
Eigenschaften
IUPAC Name |
3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPTSJWDUCMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063966 | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-56-9 | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinedipropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine-1,4-dipropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)






![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)


